molecular formula C11H18ClN5 B12236027 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12236027
M. Wt: 255.75 g/mol
InChI Key: DUHKJNHWSRSJSF-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with commercially available 1,3-dimethyl-1H-pyrazole and 1-methyl-1H-pyrazole.

    Step 1: The first pyrazole ring is functionalized by introducing a methylene bridge using formaldehyde under basic conditions.

    Step 2: The second pyrazole ring is then attached to the methylene bridge through a nucleophilic substitution reaction.

    Reaction Conditions: The reactions typically require a base such as sodium hydroxide or potassium carbonate and are carried out in solvents like ethanol or dimethyl sulfoxide at elevated temperatures (60-80°C).

Industrial Production Methods: Industrial production may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings.

    Reduction: Reduction reactions can target the methylene bridge, converting it to a more saturated form.

    Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated pyrazoles or substituted pyrazoles.

Chemistry:

  • Used as a building block for synthesizing more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its antimicrobial and antifungal properties.

Medicine:

  • Explored as a candidate for developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the development of agrochemicals.
  • Employed in materials science for creating novel polymers and resins.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazole rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The methylene bridge provides flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazol-3-amine

Uniqueness:

  • The presence of two pyrazole rings connected by a methylene bridge is unique, providing distinct chemical and biological properties.
  • The compound’s ability to undergo diverse chemical reactions makes it versatile for various applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9-6-11(16(3)13-9)8-12-7-10-4-5-15(2)14-10;/h4-6,12H,7-8H2,1-3H3;1H

InChI Key

DUHKJNHWSRSJSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=NN(C=C2)C)C.Cl

Origin of Product

United States

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